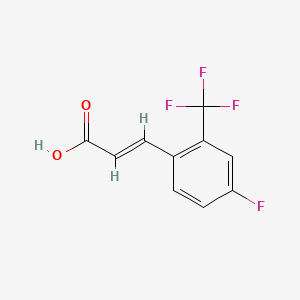
4-Fluoro-2-(trifluoromethyl)cinnamic acid
Overview
Description
4-Fluoro-2-(trifluoromethyl)cinnamic acid is a chemical compound with the CAS Number: 243977-21-1 . It has a molecular weight of 234.15 and its IUPAC name is (2E)-3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-propenoic acid . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The InChI code for 4-Fluoro-2-(trifluoromethyl)cinnamic acid is 1S/C10H6F4O2/c11-7-3-1-6 (2-4-9 (15)16)8 (5-7)10 (12,13)14/h1-5H, (H,15,16)/b4-2+ . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Fluoro-2-(trifluoromethyl)cinnamic acid is a white to pale yellow crystalline powder . It has excellent bioactive properties and is used in the synthesis of (poly)fluorinated neprilysin inhibitor .Scientific Research Applications
Photodimerization Reactions
4-Fluoro-2-(trifluoromethyl)cinnamic acid and its derivatives are studied for their photodimerization reactions. The kinetics of these reactions in single-crystalline derivatives of trans-cinnamic acid, including 4-fluoro derivatives, have been investigated through infrared microspectroscopy. It was found that reactions do not proceed to 100% yield, with the 4-fluoro derivative showing a reaction that proceeds via a structural intermediate, differing from the 2-fluoro derivative possibly due to different C–H⋯F hydrogen bonds observed within their single-crystalline starting materials (Jenkins et al., 2006).
Antineoplastic Potential
Research on cinnamic acid dimers, including derivatives of 4-fluoro-2-(trifluoromethyl)cinnamic acid, has shown that they may exhibit higher cytotoxicity in breast cancer cells compared to non-tumorigenic cells. This suggests a potential avenue for developing a novel class of antineoplastic compounds (Hunke et al., 2018).
Photoreactive Materials
Studies have been conducted on Zn(II) complexes obtained from derivatives of 4-styrylpyridine, including 4-fluoro derivatives, showcasing their photosalient behavior. This highlights the potential of these compounds in the development of new advanced functional materials with unusual and unexpected properties (Yadava & Vittal, 2019).
Chemical Synthesis
The deoxofluorination of cinnamic acids, including 4-fluoro-2-(trifluoromethyl)cinnamic acid derivatives, with sulfur tetrafluoride to produce trifluoromethyl-substituted aromatic and heteroaromatic compounds highlights their utility as building blocks for medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).
Structural Landscape Exploration
The structural landscape of β-cinnamic acid, including derivatives with partial fluoro-substitution, has been explored to understand the variation in structure types. This research provides insights into the geometrical and chemical factors influencing these structures, facilitated by weak C–H⋯F hydrogen bonds in solid solutions (Chakraborty & Desiraju, 2018).
Safety and Hazards
4-Fluoro-2-(trifluoromethyl)cinnamic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s known that cinnamic acid derivatives can have antimicrobial effects , suggesting potential targets could be microbial enzymes or structures.
Mode of Action
Cinnamic acid derivatives are known to interact with their targets, leading to changes in the target’s function
Biochemical Pathways
Cinnamic acid, a related compound, is a central intermediate in the biosynthesis of numerous natural products, including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .
Result of Action
Related compounds have been shown to cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-(trifluoromethyl)cinnamic acid. Additionally, it’s important to avoid generating dust when handling the compound, as it may cause respiratory irritation .
properties
IUPAC Name |
(E)-3-[4-fluoro-2-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREHSCSLACWBTF-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
243977-21-1 | |
| Record name | 243977-21-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-diphenyl-1H-[1,2,3]triazolo[1,5-a]quinolin-10-ium tetrafluoroborate](/img/structure/B3040760.png)


![Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate](/img/structure/B3040766.png)
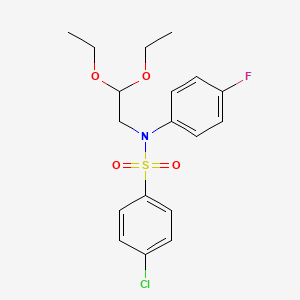

![1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3040769.png)
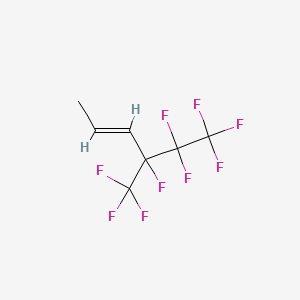
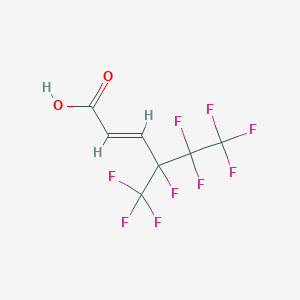
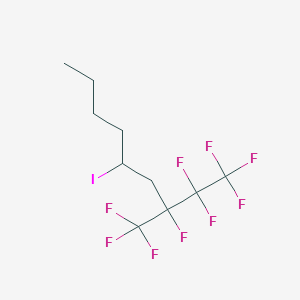

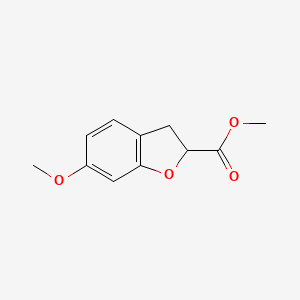
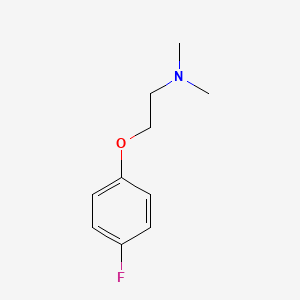
![4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B3040783.png)